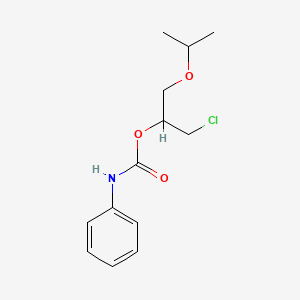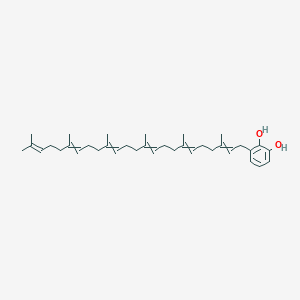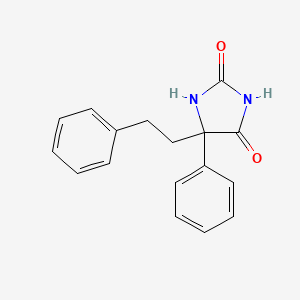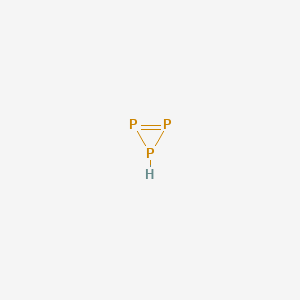![molecular formula C10H14O2 B14731228 2-[(Pent-2-en-4-yn-1-yl)oxy]oxane CAS No. 5073-11-0](/img/structure/B14731228.png)
2-[(Pent-2-en-4-yn-1-yl)oxy]oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Pent-2-en-4-yn-1-yl)oxy]oxane is a chemical compound with the molecular formula C10H16O2 It is characterized by the presence of an oxane ring and a pent-2-en-4-yn-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pent-2-en-4-yn-1-yl)oxy]oxane can be achieved through several methods. One common approach involves the reaction of pent-2-en-4-yn-1-ol with oxirane in the presence of a base catalyst. The reaction typically occurs under mild conditions, with the base facilitating the opening of the oxirane ring and subsequent formation of the oxane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Pent-2-en-4-yn-1-yl)oxy]oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The oxane ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxane derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(Pent-2-en-4-yn-1-yl)oxy]oxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and cytotoxic properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-[(Pent-2-en-4-yn-1-yl)oxy]oxane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The oxane ring and pent-2-en-4-yn-1-yl group play crucial roles in determining the compound’s reactivity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Pent-4-yn-1-yloxy)oxane
- N-[1-Phenyl-2,5-bis(trimethylsilyl)pent-2-en-4-yn-1-yl]aniline
Uniqueness
2-[(Pent-2-en-4-yn-1-yl)oxy]oxane is unique due to its specific structural features, such as the oxane ring and the pent-2-en-4-yn-1-yl group.
Eigenschaften
CAS-Nummer |
5073-11-0 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
2-pent-2-en-4-ynoxyoxane |
InChI |
InChI=1S/C10H14O2/c1-2-3-5-8-11-10-7-4-6-9-12-10/h1,3,5,10H,4,6-9H2 |
InChI-Schlüssel |
NJXUAHIAILUDOY-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC=CCOC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,17-Dimethyl-5,16-diazatetracyclo[9.8.0.02,8.012,17]nonadec-7-ene-6,15-dione](/img/structure/B14731145.png)
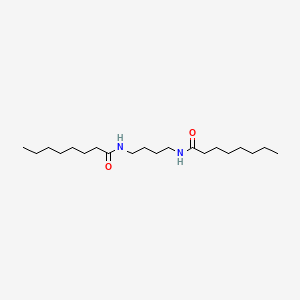
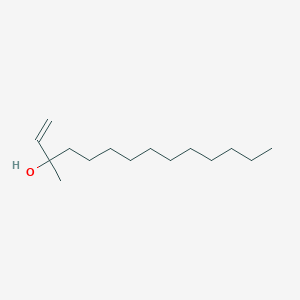
![1-Oxaspiro[4.4]non-3-en-2-one](/img/structure/B14731163.png)

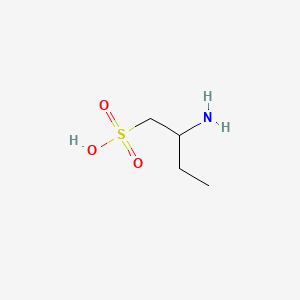
![2-Butyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14731181.png)
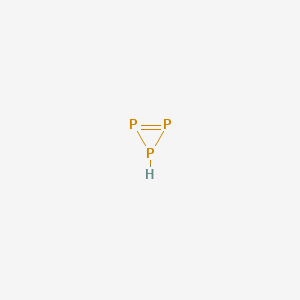
![2-(6,6-Dimethyl-4-bicyclo[3.1.1]hept-3-enyl)ethyl 2-(2,4-dichlorophenoxy)propanoate](/img/structure/B14731188.png)
